Naringin hydrate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

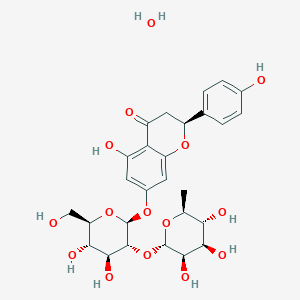

2D Structure

3D Structure of Parent

特性

IUPAC Name |

(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O14.H2O/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11;/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3;1H2/t10-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNHAWBPPPWRLN-OSSFAINNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Naringin Hydrate: A Deep Dive into its Antioxidant Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Naringin hydrate, a flavanone glycoside predominantly found in citrus fruits, has garnered significant attention for its potent antioxidant properties. This technical guide elucidates the core mechanisms of action through which this compound mitigates oxidative stress, focusing on its modulation of key signaling pathways. The information presented herein is intended to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through a multi-pronged approach, primarily by:

-

Direct Scavenging of Reactive Oxygen Species (ROS): Naringin possesses the ability to directly neutralize free radicals, although its aglycone form, naringenin, is a more potent scavenger due to reduced steric hindrance from the sugar moiety.

-

Upregulation of Endogenous Antioxidant Enzymes: A significant aspect of naringin's antioxidant capacity lies in its ability to enhance the expression and activity of crucial antioxidant enzymes.

-

Modulation of Key Signaling Pathways: Naringin influences several intracellular signaling cascades that are central to the cellular response to oxidative stress.

The primary signaling pathways modulated by this compound in its antioxidant action include:

-

Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) Pathway: This is a master regulatory pathway for cellular defense against oxidative stress.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in cellular responses to a variety of stimuli, including oxidative stress.

-

Nuclear Factor-kappa B (NF-κB) Pathway: A key regulator of inflammation, which is intricately linked with oxidative stress.

The Nrf2-ARE Signaling Pathway

The Nrf2-ARE pathway is a cornerstone of naringin's indirect antioxidant activity. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like naringin, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[1]

Naringin treatment has been shown to promote the nuclear translocation of Nrf2 in a dose- and time-dependent manner.[2] This activation leads to the upregulation of several phase II detoxifying and antioxidant enzymes, including:

-

NAD(P)H:quinone oxidoreductase 1 (NQO1) [3]

-

γ-glutamylcysteine ligase (GCL) , the rate-limiting enzyme in glutathione (GSH) synthesis[2][3]

-

Glutathione Peroxidase (GPx) [5]

This concerted upregulation of antioxidant enzymes fortifies the cell's capacity to neutralize ROS and detoxify harmful substances. Studies have demonstrated that naringin's protective effects against oxidative damage are significantly diminished when Nrf2 is silenced, underscoring the critical role of this pathway.[2]

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, including p38 MAPK, extracellular signal-regulated kinase 1/2 (ERK1/2), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals to intracellular responses, including apoptosis and inflammation triggered by oxidative stress.[6] Naringin has been shown to modulate the phosphorylation of these kinases, thereby mitigating oxidative stress-induced cellular damage.

Specifically, in models of high glucose-induced injury, which is associated with increased ROS production, naringin pretreatment has been observed to ameliorate the increased phosphorylation of p38 MAPK, ERK1/2, and JNK.[6] By inhibiting the activation of these MAPK pathways, naringin reduces cytotoxicity and apoptosis.[6] The inhibition of the p38 MAPK and JNK pathways, in particular, appears to be a key mechanism in naringin's protective effects against certain stressors.[3]

The Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a critical regulator of the inflammatory response, and its activation is closely linked to oxidative stress. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Oxidative stress can lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as TNF-α, IL-6, and cyclooxygenase-2 (COX-2).[5][7]

Naringin has demonstrated the ability to inhibit the NF-κB signaling pathway.[5][8] By preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB, naringin suppresses the expression of these pro-inflammatory mediators.[7][9] This anti-inflammatory action contributes to its overall antioxidant effect, as inflammation is a major source of cellular ROS. There is also evidence of crosstalk between the Nrf2 and NF-κB pathways, where the activation of Nrf2 can negatively regulate NF-κB signaling.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the antioxidant effects of naringin and its aglycone, naringenin.

Table 1: In Vitro Antioxidant Activity (IC50 Values)

| Compound | Assay | IC50 Value (µg/mL) | Reference |

| Naringin | DPPH Radical Scavenging | 31.8 | [10] |

| Naringin Derivative (2a) | DPPH Radical Scavenging | 3.7 | [10] |

| Trolox (Standard) | DPPH Radical Scavenging | ~3.7 | [10] |

Table 2: Effects on Antioxidant Enzyme Levels and Oxidative Stress Markers

| Treatment | Model | Parameter | Effect | Reference |

| Naringin | Diabetic nephropathic rats | SOD, GSH, CAT | Upregulation | [3] |

| Naringenin | Gentamicin-induced nephrotoxicity in rats | SOD, CAT, GSH-px | Increased activity | [11] |

| Naringenin | Gentamicin-induced nephrotoxicity in rats | Malondialdehyde (MDA) | Decreased level | [11] |

| Naringenin | Gentamicin-induced nephrotoxicity in rats | Total Antioxidant Capacity (TAC) | Increased level | [11] |

| Naringin | 3-nitropropionic acid-induced neurodegeneration | Glutathione/Oxidized Glutathione Ratio | Ameliorated | [7] |

| Naringin | 3-nitropropionic acid-induced neurodegeneration | Hydroxyl radical, hydroperoxide, nitrite | Decreased levels | [7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the antioxidant activity of this compound.

DPPH Radical Scavenging Assay

-

Objective: To measure the direct free radical scavenging capacity of a compound.

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at a specific wavelength decreases.

-

Protocol:

-

Prepare stock solutions of naringin and a standard antioxidant (e.g., Trolox) in methanol (e.g., 1 mg/mL).

-

Create a series of working concentrations by serial dilution of the stock solutions.

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.002% w/v).

-

In a microplate or cuvette, mix the DPPH solution with the sample solutions (naringin or standard) and methanol in a defined ratio (e.g., 1:1:1).

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.[10]

-

Cell Culture and Treatment for Pathway Analysis

-

Objective: To investigate the effect of naringin on specific signaling pathways in a cellular model of oxidative stress.

-

Example Model: High glucose-induced injury in H9c2 cardiac cells.[6]

-

Protocol:

-

Cell Culture: Culture H9c2 cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

-

Induction of Oxidative Stress: To establish an injury model, treat the cells with a high concentration of glucose (e.g., 35 mM) for a specified duration (e.g., 24 hours).

-

Naringin Treatment: Pre-treat the cells with various concentrations of naringin for a certain period before exposing them to the high glucose condition.

-

Western Blot Analysis:

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-p38, p38, p-ERK, ERK, p-JNK, JNK, Nrf2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify band intensities to determine the relative levels of protein phosphorylation or expression.[2][6]

-

-

Experimental Workflow for In Vivo Studies

Conclusion

This compound presents a compelling profile as a potent antioxidant agent. Its mechanism of action is sophisticated, extending beyond simple radical scavenging to the intricate modulation of key cellular signaling pathways. The activation of the Nrf2-ARE pathway, leading to the upregulation of a battery of endogenous antioxidant enzymes, is a primary and crucial mechanism. Concurrently, its ability to suppress the pro-inflammatory and pro-apoptotic MAPK and NF-κB pathways further solidifies its protective effects against oxidative stress-induced cellular damage. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic or preventative agent for conditions associated with oxidative stress.

References

- 1. mdpi.com [mdpi.com]

- 2. Naringin protects against anoxia/reoxygenation-induced apoptosis in H9c2 cells via the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Multi-Therapeutic Potential of Naringenin (4′,5,7-Trihydroxyflavonone): Experimental Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naringin inhibits ROS-activated MAPK pathway in high glucose-induced injuries in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Protective Effects of Naringenin and Apigenin in Ameliorating Skin Damage via Mediating the Nrf2 and NF-κB Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. europeanreview.org [europeanreview.org]

Naringin hydrate CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naringin, a flavanone glycoside, is a prominent bioactive compound predominantly found in citrus fruits, particularly grapefruit, where it contributes to the characteristic bitter taste.[1] Its hydrated form, naringin hydrate, is of significant interest to the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its extraction, purification, and analysis, and a review of its influence on key cellular signaling pathways.

Chemical and Physical Properties

This compound's identity and characteristics are defined by its chemical structure and physical properties. It is crucial for researchers to have access to accurate and consolidated data for experimental design and interpretation.

CAS Number and Molecular Identity

The Chemical Abstracts Service (CAS) has assigned specific numbers to differentiate between the anhydrous and hydrated forms of naringin:

The molecular formula for the anhydrous form is C₂₇H₃₂O₁₄, and for the hydrate, it is typically represented as C₂₇H₃₂O₁₄·xH₂O.

Tabulated Physicochemical Data

The following table summarizes the key quantitative data for naringin and its hydrate form. It is important to note the variability in reported melting points, which may be attributed to the degree of hydration and the measurement technique.

| Property | Value | References |

| Molecular Formula | C₂₇H₃₂O₁₄ | [3][4] |

| Molecular Weight | 580.53 g/mol | [3] |

| Appearance | White to pale beige crystalline powder | [7] |

| Melting Point | 83 °C (hydrate); 166 °C (anhydrous) | [8][9][10] |

| Solubility | Water: 1 mg/mL at 40 °C. Ethanol: 1 mg/mL. DMSO: 10 mg/mL. DMF: 20 mg/mL. Soluble in acetone and warm acetic acid. | [4][8] |

| UV/Vis (λmax) | 214, 226, 283, 329 nm (in DMF:PBS) | [4] |

Experimental Protocols

Reproducible and validated methodologies are essential for the study of this compound. This section details common experimental procedures for its extraction, purification, and analytical determination.

Extraction from Citrus Peel

Naringin is abundant in the peel of citrus fruits. Several methods can be employed for its extraction, with the choice often depending on the desired yield, purity, and available equipment.

1. Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency in a shorter time.[11]

-

Materials: Dried and powdered citrus peel, Ethanol (75%).

-

Procedure:

-

Mix the citrus peel powder with 75% ethanol at a solvent-to-drug ratio of approximately 26:1 (mL/g).[11]

-

Place the mixture in an ultrasonic bath.

-

Sonicate for about 30 minutes at a controlled temperature of around 65°C.[11][12]

-

After sonication, centrifuge the mixture to separate the supernatant from the solid residue.

-

Collect the supernatant containing the extracted naringin. The process can be repeated on the residue to maximize yield.[12]

-

2. Hot Methanol Extraction: A conventional and effective method for naringin extraction.

-

Materials: Fresh or dried citrus albedo (the white, spongy part of the peel), Methanol.

-

Procedure:

-

For wet albedo, directly subject the fresh peel to extraction with hot methanol.[13]

-

For dry albedo, immerse the dried and powdered peel in methanol in an Erlenmeyer flask.[13]

-

Heat the mixture to the boiling point of methanol and reflux for a specified period.

-

Filter the mixture while hot to separate the extract from the solid peel residue.

-

The resulting methanolic extract can then be concentrated under reduced pressure.[13]

-

Purification by Recrystallization

To obtain high-purity this compound, the crude extract is often subjected to recrystallization.

-

Materials: Crude naringin extract, Isopropanol, Water.

-

Procedure:

-

Dissolve the crude naringin extract in a minimal amount of hot isopropanol.[14]

-

If impurities are visible, the hot solution can be filtered.

-

Slowly add water to the hot isopropanol solution until a slight turbidity persists.

-

Allow the solution to cool down slowly to room temperature, and then transfer it to a refrigerator to facilitate crystal formation.[14]

-

Collect the formed crystals by filtration.

-

Wash the crystals with a small amount of cold isopropanol-water mixture.

-

Dry the purified crystals under vacuum. The process can be repeated to achieve higher purity.[14]

-

Analytical Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for the quantification of naringin in various samples.[15][16][17]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15][16]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer is commonly used. A typical composition is acetonitrile:phosphate buffer (pH 3.5) in a 25:75 (v/v) ratio.[16]

-

Detection: UV detection at 282 nm.[16]

-

Procedure:

-

Prepare standard solutions of naringin in the mobile phase at various known concentrations to generate a calibration curve.

-

Prepare the sample by dissolving the extract or purified compound in the mobile phase and filtering it through a 0.45 µm syringe filter.

-

Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions into the HPLC system.

-

Identify the naringin peak based on its retention time compared to the standard.

-

Quantify the amount of naringin in the sample by comparing its peak area to the calibration curve.

-

Signaling Pathways and Molecular Mechanisms

Naringin and its aglycone, naringenin, exert their biological effects by modulating a variety of cellular signaling pathways. Understanding these mechanisms is crucial for drug development and therapeutic applications.

Anti-Inflammatory Pathways

Naringin has demonstrated potent anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response.[18][19]

Naringin can inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which in turn suppresses the activation of downstream pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][18] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][18]

Apoptosis Induction Pathways

In the context of cancer, naringin can promote apoptosis (programmed cell death) in tumor cells through both the intrinsic and extrinsic pathways.

Naringin has been shown to inhibit the pro-survival PI3K/AKT signaling pathway.[20] This inhibition leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[20] The increased Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade (caspase-9 and caspase-3), ultimately leading to apoptosis.[2][21]

Antioxidant Response Pathway

Naringin enhances the cellular antioxidant defense system primarily through the activation of the Nrf2/ARE pathway.

References

- 1. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Page loading... [guidechem.com]

- 6. Buy Online CAS Number 132203-74-8 - TRC - this compound | LGC Standards [lgcstandards.com]

- 7. researchgate.net [researchgate.net]

- 8. Naringin | C27H32O14 | CID 442428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Naringin - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. phcogres.com [phcogres.com]

- 12. DSpace [kb.osu.edu]

- 13. researchgate.net [researchgate.net]

- 14. New Method for Isolation of Naringin Compound from Citrus maxima [scirp.org]

- 15. Determination of naringin and naringenin in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development and Validation of Liquid Chromatographic Method for Estimation of Naringin in Nanoformulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ingentaconnect.com [ingentaconnect.com]

- 19. Naringin and a Healthy Inflammatory Response [casi.org]

- 20. Naringin induces apoptosis of gastric carcinoma cells via blocking the PI3K/AKT pathway and activating pro-death autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Anti-inflammatory Properties of Naringin Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naringin, a flavanone glycoside predominantly found in citrus fruits like grapefruit, has garnered significant attention for its broad spectrum of pharmacological activities.[1][2] Among these, its potent anti-inflammatory effects are of particular interest for the development of novel therapeutic agents.[1][3][4] This technical guide provides an in-depth overview of the core mechanisms, quantitative effects, and experimental methodologies related to the anti-inflammatory properties of Naringin hydrate. Naringin has been shown to modulate the body's response to inflammation and oxidative stress through various signaling pathways, positioning it as a compelling candidate for addressing a range of inflammatory disorders.[1][5][6]

Core Mechanisms of Anti-inflammatory Action

Naringin exerts its anti-inflammatory effects by modulating key signaling pathways that are crucial in the inflammatory cascade. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the suppression of the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), IκBα is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Naringin has been demonstrated to effectively suppress the activation of the NF-κB pathway.[6][7] It achieves this by inhibiting the phosphorylation and degradation of IκBα, which consequently prevents the nuclear translocation of the active NF-κB p65 subunit.[7] This blockade leads to a significant downregulation in the expression of NF-κB-mediated pro-inflammatory cytokines such as TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), represents another critical signaling nexus in the inflammatory process.[1] These kinases are activated by various extracellular stimuli, including inflammatory cytokines and cellular stress, and they regulate the production of inflammatory mediators and apoptosis.[1][9]

Naringin has been shown to significantly inhibit the phosphorylation of p38, JNK, and ERK in various cell and animal models.[1][9] By preventing the activation of these key kinases, naringin effectively blocks the downstream signaling cascade that leads to inflammation.[9] For instance, inhibition of the p38 MAPK pathway by naringin has been linked to reduced production of reactive oxygen species (ROS) and protection against UVB-induced skin damage.[9][10]

Suppression of the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex within the cell that plays a critical role in innate immunity.[11][12] Its activation triggers the maturation of caspase-1, which in turn cleaves the pro-forms of IL-1β and IL-18 into their active, secreted forms, promoting a potent pro-inflammatory response.[11] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

Naringin has been found to inhibit the activation of the NLRP3 inflammasome.[1][11] Studies show that naringin treatment reduces the expression of the key components of the inflammasome, including NLRP3, ASC, and caspase-1.[11] This inhibitory action effectively decreases the production and release of mature IL-1β and IL-18, thereby dampening the inflammatory response.[11] The mechanism is believed to be linked to its ability to inhibit upstream signals, such as the NF-κB and MAPK pathways, which are often required for priming the inflammasome.[1]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of Naringin has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings, providing a comparative overview of its effects across different models and concentrations.

Table 1: Summary of In Vitro Anti-inflammatory Effects of Naringin

| Cell Line | Stimulant | Naringin Concentration | Target Molecule | Observed Effect |

| RAW 264.7 Macrophages | LPS | 5, 10 µg/mL | PGE2, NO, IL-6, TNF-α | Dose-dependent decrease in production[7] |

| RAW 264.7 Macrophages | LPS | Not specified | COX-2, iNOS, IL-1β, IL-6 | Decreased mRNA expression[13] |

| Primary Murine Chondrocytes | TNF-α | Not specified | NF-κB2, p-IκBα | Diminished levels and expression[7] |

| H9c2 Cardiac Cells | High Glucose (35 mM) | 80 µM | p-p38, p-ERK1/2, p-JNK | Ameliorated increased phosphorylation[9] |

| HaCaT Keratinocytes | UVB (30 mJ/cm²) | 150 µM | IL-1β, IL-6, IL-8, COX-2 | Decreased expression[10] |

| Rat Glomerular Mesangial Cells | High Glucose | 40, 80 µmol/L | NLRP3, Caspase-1, IL-1β, IL-18 | Dose-dependent inhibition of expression[11] |

| THP-1 derived Macrophages | LPS | Not specified | TNF-α, CCL-3, IL-1β, IL-6 | Decreased expression by 80%, 90%, 66%, and 45% respectively (nanoformulation)[14] |

Table 2: Summary of In Vivo Anti-inflammatory Effects of Naringin

| Animal Model | Naringin Dosage | Target Organ/Tissue | Target Molecule / Marker | Observed Effect |

| DSS-induced Colitis (Mice) | Not specified | Colon | p-p38, p-ERK, p-JNK, NF-κB | Significantly inhibited phosphorylation and activation[1] |

| ACLT-induced Osteoarthritis (Mice) | Not specified | Cartilage | NF-κB2, p-IκBα, Catabolic Factors | Decreased expression, improved OARSI scores[7] |

| Freund's Adjuvant-induced Arthritis (Rats) | 20 mg/kg | Paw | Paw volume, Arthritic score | Significant reduction in swelling and score[15] |

| Cisplatin-induced Cardiotoxicity (Rats) | 100, 200 mg/kg | Heart | TNF-α, IL-1β, IL-6, iNOS | Dose-dependent reduction in cytokine levels and iNOS activity[16] |

| STZ-induced Diabetic Retinopathy (Rats) | 20, 40, 80 mg/kg/day | Retina | TNF-α, IL-1β, IL-6, NF-κB p65 | Dose-dependent downregulation of cytokines and inhibition of NF-κB translocation[17] |

| 3-Nitropropionic Acid-induced Neurodegeneration (Rats) | 80 mg/kg/day | Brain | TNF-α, COX-2, iNOS | Decreased expression of pro-inflammatory mediators |

| UVB-induced Skin Damage (Mice) | Not specified | Skin | p-p38 | Markedly blocked activation[10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the anti-inflammatory properties of this compound in common experimental models.

In Vitro Model: LPS-Stimulated Macrophages

This model is widely used to screen for anti-inflammatory activity by mimicking bacterial-induced inflammation.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Naringin Treatment: Cells are seeded in appropriate plates and allowed to adhere. They are then pre-treated with various concentrations of this compound (e.g., 5-100 µM) or vehicle control (DMSO) for a specified period, typically 1-2 hours.

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the culture medium (final concentration typically 1 µg/mL) to induce an inflammatory response. Cells are incubated for a duration relevant to the endpoint being measured (e.g., 6 hours for mRNA, 24 hours for protein secretion).

-

Analysis of Inflammatory Markers:

-

Cytokine Secretion: Supernatants are collected, and levels of TNF-α, IL-6, and IL-1β are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[16]

-

Gene Expression: Total RNA is extracted from the cells, reverse-transcribed to cDNA, and the mRNA levels of iNOS, COX-2, TNF-α, etc., are measured using Real-Time Quantitative PCR (RT-qPCR).[7][13]

-

Protein Expression & Signaling: Cell lysates are prepared and subjected to Western blot analysis to determine the expression levels and phosphorylation status of key proteins like IκBα, p65, p38, JNK, and ERK.[7]

-

In Vivo Model: Freund's Complete Adjuvant (FCA)-Induced Arthritis

This model is a well-established method for studying chronic inflammation, particularly relevant to rheumatoid arthritis.[15]

-

Animal Model: Male Wistar or Sprague-Dawley rats (180-220g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

-

Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) into the sub-plantar region of the left hind paw.

-

Drug Administration: this compound (e.g., 20-80 mg/kg body weight) or a control vehicle is administered orally (p.o.) or intraperitoneally (i.p.) daily, starting from the day of FCA injection for a period of 21-28 days.[15]

-

Assessment of Arthritis:

-

Paw Edema: The volume of the injected paw is measured periodically (e.g., every 3 days) using a plethysmometer. The percentage inhibition of edema is calculated relative to the control group.

-

Arthritic Score: Animals are scored for inflammation severity based on a graded scale (e.g., 0-4) that assesses erythema, swelling, and joint deformity.[15]

-

-

Terminal Analysis: At the end of the study, animals are euthanized.

-

Blood Collection: Serum is collected to measure systemic inflammatory markers (e.g., TNF-α, IL-6) by ELISA.

-

Tissue Collection: The paw tissue is collected for histopathological examination (to assess synovial hyperplasia, inflammatory cell infiltration, and cartilage destruction) and for biochemical analysis of inflammatory mediators in tissue homogenates.

-

Conclusion

This compound demonstrates significant anti-inflammatory properties through a multi-targeted mechanism of action. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways, while also suppressing NLRP3 inflammasome activation, underscores its potential as a robust anti-inflammatory agent. Quantitative data from a wide range of in vitro and in vivo models consistently support its efficacy in reducing the expression and secretion of key pro-inflammatory mediators. While preclinical evidence is strong, further research, particularly well-designed clinical trials, is necessary to validate these effects in humans and to establish optimal dosing and bioavailability for its potential role in clinical practice.[1][6]

References

- 1. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preformulation studies and in vitro cytotoxicity of naringin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naringin and a Healthy Inflammatory Response [casi.org]

- 6. news-medical.net [news-medical.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Naringin inhibits ROS-activated MAPK pathway in high glucose-induced injuries in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Naringin ameliorates the high glucose-induced rat mesangial cell inflammatory reaction by modulating the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nutraceutical Strategies for Suppressing NLRP3 Inflammasome Activation: Pertinence to the Management of COVID-19 and Beyond [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Empowering Naringin’s Anti-Inflammatory Effects through Nanoencapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Naringin as Sustained Delivery Nanoparticles Ameliorates the Anti-inflammatory Activity in a Freund’s Complete Adjuvant-Induced Arthritis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Naringin Hydrate: Protocols for Assessing Anti-Cancer Effects in Cell Culture

Application Note

Introduction

Naringin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant attention in oncological research for its potential anti-tumor properties.[1][2][3] This document provides detailed experimental protocols for investigating the effects of naringin hydrate on cancer cells in vitro. The methodologies described herein are designed for researchers in cell biology and drug development to assess the compound's impact on cell viability, apoptosis, and key signaling pathways. Naringin has been shown to exert its anti-cancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of signaling cascades such as the PI3K/AKT/mTOR and MAPK pathways.[1][4][5] The following protocols provide a robust framework for characterizing the cellular responses to this compound treatment.

Data Presentation

The following tables summarize quantitative data on the effects of this compound on cancer cell lines, as reported in the literature.

Table 1: Effect of Naringin on Cell Viability (MTT Assay)

| Cell Line | Concentration (µM) | Incubation Time (h) | % Inhibition of Cell Viability | Reference |

| MDA-MB-231 (Breast Cancer) | 40 µg/ml | 24 | ~45% | [6] |

| MDA-MB-231 (Breast Cancer) | 40 µg/ml | 48 | ~30% | [6] |

| HepG2 (Hepatocellular Carcinoma) | 100 | 24 | Significant decrease | [7] |

| TCC (Bladder Carcinoma) | Not specified | Not specified | Reduction in proliferation and viability | [8] |

| 5637 (Bladder Carcinoma) | Not specified | Not specified | Suppression of cell viability and growth | [8] |

| T24 (Bladder Carcinoma) | Not specified | Not specified | Suppression of cell viability and growth | [8] |

Table 2: Induction of Apoptosis by Naringin (Annexin V/PI Staining)

| Cell Line | Concentration (µM) | Incubation Time (h) | Observation | Reference |

| B16F10 (Melanoma) | 100, 200, 400 | 24 | Dose-dependent increase in apoptosis | [9] |

| SK-MEL-28 (Melanoma) | 400 | 24 | ~2-fold increase in apoptosis | [9] |

| MCF-7 (Breast Cancer) | 50, 100, 150 | 24 | Dose-dependent increase in early and late apoptosis | [10][11] |

Experimental Protocols

Cell Culture and this compound Treatment

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HepG2, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Incubator (37°C, 5% CO2)

Protocol:

-

Cell Culture Maintenance: Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.

-

Preparation of this compound Stock Solution:

-

Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 100 mM).

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Store the stock solution in aliquots at -20°C, protected from light.

-

-

Cell Seeding:

-

Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed cells into appropriate culture plates (e.g., 96-well for MTT assay, 6-well for apoptosis and Western blot) at a predetermined density.

-

Allow cells to adhere and grow for 24 hours.

-

-

This compound Treatment:

-

Prepare working concentrations of this compound by diluting the stock solution in complete growth medium.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound.

-

Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells cultured in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

After the this compound treatment period, add 10-20 µL of MTT solution to each well.[12]

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells cultured in a 6-well plate

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Following treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

-

Centrifuge the cell suspension at 400-600 x g for 5 minutes.[13]

-

Wash the cells twice with cold PBS.[14]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14][15]

-

Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[14]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11][15]

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[14]

-

Add 400 µL of 1X Binding Buffer to each tube.[14]

-

Analyze the samples by flow cytometry within one hour.[14]

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.

Materials:

-

Cells cultured in a 6-well plate

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-p38, anti-p-p38, anti-ERK, anti-p-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

-

Determine the protein concentration of each sample using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Rehydrate the dried PVDF membrane in methanol for a few seconds, rinse with water, and then wash in TBST.[16]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Use a loading control like β-actin to normalize the protein levels.

Mandatory Visualizations

Caption: Experimental workflow for investigating the effects of this compound.

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

References

- 1. Frontiers | Research progress on the anti-tumor effect of Naringin [frontiersin.org]

- 2. [PDF] Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naringin inhibits ROS-activated MAPK pathway in high glucose-induced injuries in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naringenin has a chemoprotective effect in MDA-MB-231 breast cancer cells via inhibition of caspase-3 and −9 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Systematic Review of the Preventive and Therapeutic Effects of Naringin Against Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Naringenin Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro‐Apoptotic Autophagy in MCF‐7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. broadpharm.com [broadpharm.com]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. bdbiosciences.com [bdbiosciences.com]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 16. researchgate.net [researchgate.net]

Application of Naringin Hydrate in Neurodegenerative Disease Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naringin, a flavanone glycoside predominantly found in citrus fruits, and its aglycone naringenin, have garnered significant attention for their neuroprotective properties. Preclinical studies have demonstrated their potential therapeutic utility in various neurodegenerative disease models. These compounds exert their effects through multiple mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities, as well as the modulation of key signaling pathways implicated in neuronal survival and function. This document provides detailed application notes and experimental protocols for utilizing naringin hydrate in common rodent models of Alzheimer's Disease, Parkinson's Disease, and Huntington's Disease.

Key Mechanisms of Action

Naringin and naringenin have been shown to modulate several critical signaling pathways involved in neurodegeneration:

-

PI3K/Akt Signaling Pathway: Activation of this pathway promotes cell survival and inhibits apoptosis.

-

Nrf2/ARE Signaling Pathway: This pathway is a key regulator of the cellular antioxidant response, protecting against oxidative stress.

-

NF-κB Signaling Pathway: Inhibition of this pathway reduces the expression of pro-inflammatory cytokines and mediators, thereby mitigating neuroinflammation.

Experimental Protocols

Preparation of this compound for In Vivo Administration

1. Oral Gavage (p.o.)

-

Vehicle: this compound can be suspended in a 0.5% or 1% solution of carboxymethylcellulose (CMC) in distilled water or saline.

-

Preparation:

-

Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the body weight of the animals.

-

Weigh the this compound powder and the appropriate amount of CMC.

-

Gradually add the vehicle to the this compound powder while triturating in a mortar and pestle to form a homogenous suspension.

-

Ensure the final concentration allows for a reasonable administration volume (e.g., 5-10 ml/kg for rats, 10 ml/kg for mice).

-

Vortex the suspension thoroughly before each administration to ensure uniform distribution.

-

2. Intraperitoneal Injection (i.p.)

-

Solubilization: Naringin has low water solubility. To prepare a solution for intraperitoneal injection, co-solvents are necessary.

-

Preparation:

-

Dissolve this compound in a minimal amount of dimethyl sulfoxide (DMSO).

-

Further dilute the solution with physiological saline (0.9% NaCl) to the final desired concentration. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.

-

Alternatively, a solution of DMSO and Tween 80 can be used to improve solubility before reconstitution in physiological saline.[1]

-

The solution should be clear and free of precipitates. Centrifuge at low speed (e.g., 2000 x g for 30 seconds) to check for any undissolved particles.[1]

-

Prepare the solution fresh before use.

-

Alzheimer's Disease (AD) Model: Scopolamine-Induced Amnesia

This model is widely used to screen for compounds that can ameliorate cholinergic dysfunction and cognitive deficits, which are hallmarks of AD.

Protocol: Scopolamine-Induced Amnesia in Mice/Rats

-

Animals: Male Swiss albino mice or Wistar rats.

-

Groups:

-

Treatment Schedule:

-

Behavioral Assessments:

-

Morris Water Maze (MWM): To assess spatial learning and memory. The test consists of acquisition trials (4-5 days) where the escape latency to find a hidden platform is recorded, and a probe trial where the platform is removed and the time spent in the target quadrant is measured.

-

Passive Avoidance Test: To evaluate fear-motivated memory. The test measures the latency of the animal to enter a dark compartment where it previously received a mild foot shock.

-

Quantitative Data Summary: Naringin in AD Models

| Model | Animal | Naringin Dose | Behavioral Test | Key Findings | Reference |

| Scopolamine-induced | Rats | 50 & 100 mg/kg, p.o. | Y-maze Test | Increased percentage of spontaneous alternations. | [3] |

| Scopolamine-induced | Rats | 50 & 100 mg/kg, p.o. | Conditioned Avoidance | Increased number of avoidances. | [3] |

| Aβ-induced | Rats | 100 mg/kg/day, p.o. | Morris Water Maze | Decreased escape latency. | [4] |

| Aβ-induced | Rats | 100 mg/kg/day, p.o. | Passive Avoidance Test | Increased step-through latency. | [4] |

| AlCl₃-induced | Rats | 100 mg/kg/day, p.o. | Morris Water Maze | Improved time to reach the platform. | [4] |

Parkinson's Disease (PD) Model: 6-Hydroxydopamine (6-OHDA)-Induced Nigrostriatal Degeneration

This model mimics the dopaminergic neuron loss observed in PD.

Protocol: Unilateral 6-OHDA Lesion in Rats

-

Animals: Male Wistar rats.

-

Pre-treatment: 30 minutes before 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons.

-

Stereotaxic Surgery:

-

Anesthetize the rat (e.g., with isoflurane).

-

Mount the animal in a stereotaxic frame.

-

Inject 6-OHDA hydrochloride (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle (MFB) of one hemisphere.

-

-

Groups:

-

Group 1: Sham-operated control (vehicle injection).

-

Group 2: 6-OHDA lesion + Vehicle.

-

Group 3: 6-OHDA lesion + this compound (e.g., daily i.p. injection).

-

-

Treatment Schedule: Naringin treatment can be administered either as a pre-treatment (starting before the 6-OHDA lesion) or a post-treatment (starting after the lesion).

-

Behavioral Assessments (typically 2-4 weeks post-lesion):

-

Apomorphine- or Amphetamine-Induced Rotational Behavior: Measure the number of contralateral (apomorphine) or ipsilateral (amphetamine) rotations over a set period (e.g., 60-90 minutes) to assess the extent of the dopamine lesion.

-

Rotarod Test: To evaluate motor coordination and balance. The latency to fall from a rotating rod is recorded.

-

Quantitative Data Summary: Naringin in PD Models

| Model | Animal | Naringin Dose | Behavioral Test | Key Findings | Reference |

| 6-OHDA-induced | Mice | Daily i.p. injection | Not specified | Protected nigrostriatal DA projection. | [5] |

| Rotenone-induced | Rodents | Not specified | Rotarod Test | Increased retention time. | [6] |

| Rotenone-induced | Rodents | Not specified | Grip Strength Test | Improved grip score. | [6] |

Huntington's Disease (HD) Model: 3-Nitropropionic Acid (3-NP)-Induced Striatal Degeneration

This model reproduces the striatal neurodegeneration and motor deficits characteristic of HD.

Protocol: 3-NP-Induced Neurotoxicity in Rats

-

Animals: Male Wistar rats.

-

Groups:

-

Treatment Schedule:

-

Behavioral Assessments:

-

Locomotor Activity (Open Field Test): To assess spontaneous motor activity. Parameters measured include total distance traveled, number of line crossings, and rearing frequency.

-

Motor Coordination (Rotarod Test): As described for the PD model.

-

Grip Strength Test: To measure muscle strength.

-

Quantitative Data Summary: Naringin in HD Models

| Model | Animal | Naringin/Naringenin Dose | Behavioral Test | Key Findings | Reference |

| 3-NP-induced | Rats | Naringenin 25 & 75 mg/kg, p.o. | Grip Strength | Significantly improved grip strength. | [9] |

| 3-NP-induced | Rats | Naringenin 25 & 75 mg/kg, p.o. | Locomotor Activity | Improved locomotor activity. | [9] |

| 3-NP-induced | Rats | Naringin (dose not specified) | Locomotor Activity | Attenuated reduction in locomotor activity. | [7] |

| 3-NP-induced | Rats | Naringin (dose not specified) | Grip Strength | Attenuated reduction in grip strength. | [7] |

Visualization of Pathways and Workflows

Caption: Naringin's neuroprotective signaling pathways.

Caption: Workflow for Scopolamine-induced AD model.

Caption: Workflow for 6-OHDA-induced PD model.

Conclusion

This compound demonstrates significant neuroprotective effects in various preclinical models of neurodegenerative diseases. The provided protocols and data summaries offer a foundation for researchers to investigate its therapeutic potential further. Consistent and standardized experimental procedures are crucial for obtaining reliable and reproducible results. Future studies should focus on elucidating the precise molecular targets of naringin and its metabolites in the central nervous system and translating these promising preclinical findings into clinical applications.

References

- 1. Preparation of Naringenin Solution for In Vivo Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential therapeutic effects of naringin loaded PLGA nanoparticles for the management of Alzheimer's disease: In vitro, ex vivo and in vivo investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Naringin enhances long-term potentiation and recovers learning and memory deficits of amyloid-beta induced Alzheimer's disease-like behavioral rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Protective effect of hesperidin and naringin against 3-nitropropionic acid induced Huntington's like symptoms in rats: possible role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Naringenin mitigates behavioral alterations and provides neuroprotection against 3-nitropropinoic acid-induced Huntington's disease like symptoms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijariit.com [ijariit.com]

Application Notes: Naringin Hydrate as a Positive Control in Antioxidant Assays

Introduction

Naringin, a flavanone glycoside predominantly found in citrus fruits like grapefruit, is well-regarded for its wide range of pharmacological properties, including its antioxidant effects.[1][2][3] It is composed of the aglycone naringenin and the disaccharide neohesperidose.[1] In the human body, naringin is hydrolyzed to its aglycone, naringenin, which also exhibits potent anti-inflammatory and antioxidant activities.[2][3] The antioxidant capacity of naringin and naringenin is attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[4][5] These characteristics make Naringin hydrate a reliable and effective positive control for standardizing and validating various in vitro antioxidant capacity assays.

Suitability as a Positive Control

This compound offers consistent and reproducible results in antioxidant assays, making it a suitable alternative to other common standards like Vitamin C, Trolox, or quercetin. Its stability and well-documented antioxidant potential provide a reliable benchmark for comparing the antioxidant activity of novel compounds or extracts. While its aglycone, naringenin, often shows higher antioxidant capacity due to the absence of the sterically hindering sugar moiety, naringin itself is a potent antioxidant.[2][6]

Quantitative Antioxidant Activity

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying antioxidant activity. The table below summarizes the IC50 values for Naringin and other common positive controls from various antioxidant assays.

| Antioxidant Assay | Naringin (IC50) | Naringenin (IC50) | Other Positive Controls (IC50) |

| DPPH Radical Scavenging | 31.8 µg/mL[1] | 264.44 mM[4] | Trolox: 3.7 µg/mL (as a highly potent derivative)[1] Vitamin C: 120.10 mM[4] |

| ABTS Radical Scavenging | 100.36 µg/mL[7] | Not specified | Gallic Acid Hydrate: 1.03 µg/mL[7] (+)-Catechin Hydrate: 3.12 µg/mL[7] |

| Hydroxyl Radical Scavenging | Not specified | 251.1 µM[4] | Tocopherol: 107.25 µM[4] |

| Hydrogen Peroxide Scavenging | Not specified | 358.5 µM[4] | Vitamin C: 125.48 µM[4] |

| Superoxide Radical Scavenging | Not specified | 360.03 µM[4] | Quercetin: 151.10 µM[4] |

Experimental Protocols

Here are detailed protocols for common antioxidant assays using this compound as a positive control.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8]

Reagents and Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or 70% Ethanol[9]

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Stock Solutions:

-

Assay:

-

Measurement:

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[1]

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a decrease in absorbance.[8]

Reagents and Materials:

-

This compound

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Methanol or distilled water

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ Stock Solution:

-

Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[7]

-

-

Preparation of Working Solutions:

-

Dilute the ABTS•+ stock solution with methanol or water to an absorbance of approximately 0.700 at 734 nm.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) and create a series of working concentrations.

-

-

Assay:

-

Measurement:

-

Measure the absorbance at 734 nm.[8]

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Reagents and Materials:

-

This compound

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent:

-

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

-

Warm the reagent to 37°C before use.

-

-

Preparation of Working Solutions:

-

Prepare a stock solution of this compound and create a series of working concentrations.

-

-

Assay:

-

In a 96-well microplate, add a small volume of each this compound working concentration.

-

Add the FRAP reagent to each well and mix.

-

-

Measurement:

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox.

Visualizations

Caption: Antioxidant mechanisms of this compound.

Caption: Experimental workflow for the DPPH assay.

Caption: Naringin's role in the PI3K/AKT/mTOR signaling pathway.[5]

References

- 1. brieflands.com [brieflands.com]

- 2. mdpi.com [mdpi.com]

- 3. rjptonline.org [rjptonline.org]

- 4. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant properties, radical scavenging activity and biomolecule protection capacity of flavonoid naringenin and its glycoside naringin: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assessing the antioxidant properties of Naringin and Rutin and investigating their oxidative DNA damage effects in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Naringin Hydrate Formulation for Topical Application in Skin Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naringin, a flavonoid glycoside abundant in citrus fruits, and its aglycone naringenin, have garnered significant attention in dermatological research due to their potent antioxidant and anti-inflammatory properties.[1][2][3] Topical application of naringin hydrate presents a promising strategy for managing various skin conditions, including those induced by UV radiation and inflammatory disorders like atopic dermatitis.[4][5] These compounds have been shown to modulate key signaling pathways involved in skin inflammation and oxidative stress, offering a multifactorial approach to skin protection and repair.[6][7] This document provides detailed application notes and experimental protocols for the formulation and evaluation of this compound for topical skin research.

Mechanism of Action

Naringin and naringenin exert their beneficial effects on the skin through the modulation of several signaling pathways. Their anti-inflammatory and antioxidant activities are primarily attributed to the inhibition of pro-inflammatory mediators and the enhancement of the skin's natural antioxidant defenses.[3][8]

Key signaling pathways influenced by naringin and naringenin include:

-

NF-κB Signaling Pathway: Naringin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6][7] By suppressing NF-κB, naringin can effectively reduce the inflammatory cascade in the skin.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial regulator of inflammation and cellular stress. Naringin can modulate the p38 MAPK pathway, which is activated by stressors like UVB radiation, thereby inhibiting the production of inflammatory mediators like COX-2.[4]

-

Nrf2 Antioxidant Pathway: Naringenin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes, enhancing the skin's capacity to neutralize reactive oxygen species (ROS).[6]

-

JAK-STAT Signaling Pathway: In the context of atopic dermatitis, naringin has been found to inhibit the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, which is involved in the inflammatory response and immune cell activation.[5]

Data Presentation

The following tables summarize quantitative data from various studies on the efficacy of topical naringin and naringenin formulations.

Table 1: In Vitro Skin Permeation of Naringenin Formulations

| Formulation Type | Vehicle | Permeation Flux (µg/cm²/h) | Skin Deposition (µg/cm²) | Reference |

| Elastic Liposomes | Aqueous solution | Not Reported | 7.3-11.8 fold increase vs. saturated solution | [9] |

| Microemulsion | Oleic acid, Tween 80, Labrasol, Capryol 90 | Not Reported | Increased diffusion coefficient vs. saturated solution | [10][11] |

| Chitosan-based film | Chitosan | 0.30 ± 0.01 | Not Reported | [12] |

Table 2: Anti-inflammatory Effects of Topical Naringenin in Animal Models

| Model | Key Findings | Quantitative Data | Reference |

| UVB-induced skin inflammation in mice | Reduced skin edema | Significant reduction compared to irradiated control | [13] |

| Reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Significant reduction compared to irradiated control | [13] | |

| Oleic acid-induced skin damage in mice | Decreased pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) | Significant reduction | [6] |

| Atopic Dermatitis (DNCB-induced) in mice | Reduced dermatitis severity score | Significant improvement | [5] |

| Reduced epidermal thickness and mast cell count | Significant reduction | [5] | |

| Reduced inflammatory cytokines (IL-4, CCL17, CCL22, IL-1β, IFN-γ, TNF-α) | Significant reduction | [5] |

Table 3: Antioxidant Effects of Topical Naringenin in Animal Models

| Model | Key Findings | Quantitative Data | Reference |

| Oleic acid-induced skin damage in mice | Increased catalase and total antioxidant capacity | Significant increase | [6] |

| Decreased malondialdehyde and lipid peroxide levels | Significant decrease | [6] | |

| UVB-induced skin damage | Inhibited intracellular ROS production | Significant inhibition | [4] |

Experimental Protocols

Protocol 1: Preparation of a Naringenin-Loaded Microemulsion for Topical Application

This protocol is adapted from methodologies described for preparing flavonoid-loaded microemulsions.[11]

Materials:

-

Naringenin powder

-

Oil phase: Oleic acid and Transcutol P (10:1 ratio)

-

Surfactant: Tween 80 and Labrasol

-

Co-surfactant: Capryol 90

-

Deionized water

-

Magnetic stirrer

-

Vortex mixer

Procedure:

-

Solubility Determination: Determine the solubility of naringenin in the individual components of the microemulsion (oil phase, surfactant, co-surfactant) to select the optimal vehicle.

-

Constructing a Pseudo-ternary Phase Diagram: To identify the microemulsion existence area, prepare various ratios of the oil phase to the surfactant/co-surfactant mixture (Smix). Titrate these mixtures with deionized water and observe for the formation of a clear, single-phase microemulsion.

-

Preparation of the Naringenin-Loaded Microemulsion: a. Prepare the oil phase by mixing oleic acid and Transcutol P in a 10:1 ratio. b. Dissolve the desired amount of naringenin (e.g., 0.5% w/w) in the oil phase with gentle heating and stirring until fully dissolved. c. In a separate container, prepare the Smix by blending the chosen surfactant and co-surfactant at the predetermined optimal ratio. d. Gradually add the oil phase containing naringenin to the Smix with continuous stirring. e. Slowly add deionized water dropwise to the oil-Smix mixture under constant stirring until a transparent and homogenous microemulsion is formed.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a standard method for assessing the skin permeation of topical formulations.[9]

Materials:

-

Franz diffusion cells

-

Excised skin (e.g., rat, porcine, or human)

-

Naringenin-loaded formulation

-

Receptor medium: Phosphate buffered saline (PBS) pH 7.4, often with a co-solvent like propylene glycol (e.g., 40%) to ensure sink conditions

-

Magnetic stirrer with stir bars

-

Water bath or heating block to maintain 37°C

-

High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

-

Skin Preparation: Thaw the excised skin at room temperature. Carefully remove any subcutaneous fat and hair. Cut the skin into appropriate sizes to fit the Franz diffusion cells.

-

Franz Cell Assembly: a. Mount the prepared skin section onto the Franz diffusion cell with the stratum corneum side facing the donor compartment. b. Fill the receptor compartment with pre-warmed (37°C) receptor medium, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment. c. Place the assembled Franz cells in a water bath or on a heating block maintained at 37°C and allow the skin to equilibrate for 30 minutes.

-

Application of Formulation: Apply a known quantity of the naringenin-loaded formulation evenly onto the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment through the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

-

Quantification: Analyze the concentration of naringenin in the collected samples using a validated HPLC method.[14]

-

Data Analysis: Calculate the cumulative amount of naringenin permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

-

Skin Deposition: At the end of the experiment, dismount the skin, wash the surface to remove excess formulation, separate the epidermis and dermis, and extract the naringenin from each layer for quantification.

Protocol 3: In Vivo Evaluation of Anti-inflammatory Activity in a UVB-Induced Mouse Model

This protocol is a general guideline for assessing the protective effects of a topical naringin formulation against UVB-induced skin inflammation.[13]

Materials:

-

Hairless mice (e.g., SKH-1)

-

UVB light source with a calibrated radiometer

-

Topical naringin formulation and vehicle control

-

Calipers for measuring skinfold thickness (edema)

-

Reagents for cytokine analysis (ELISA kits)

-

Reagents for histological analysis (formalin, paraffin, H&E stain)

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the mice into experimental groups (e.g., non-irradiated control, UVB + vehicle, UVB + naringin formulation).

-

Topical Application: Apply a defined amount of the naringin formulation or vehicle control to a specific area on the dorsal skin of the mice daily for a set period before UVB exposure.

-

UVB Irradiation: Anesthetize the mice and expose the treated dorsal skin to a controlled dose of UVB radiation. The non-irradiated control group should be sham-irradiated.

-

Assessment of Skin Edema: Measure the skinfold thickness of the irradiated area using calipers at various time points after UVB exposure (e.g., 6, 12, 24, 48 hours) to quantify edema.

-

Sample Collection: At the end of the experiment, euthanize the mice and collect the treated skin tissue.

-

Cytokine Analysis: Homogenize a portion of the skin tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.

-

Histological Analysis: Fix a portion of the skin tissue in formalin, embed in paraffin, and prepare sections for Hematoxylin and Eosin (H&E) staining to evaluate inflammatory cell infiltration and epidermal hyperplasia.

Visualizations

Caption: Naringin inhibits the NF-κB signaling pathway.

Caption: Naringin modulates the p38 MAPK signaling pathway.

Caption: Workflow for in vitro skin permeation studies.

References

- 1. paulaschoice.nl [paulaschoice.nl]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Protective Effects of Naringenin and Apigenin in Ameliorating Skin Damage via Mediating the Nrf2 and NF-κB Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic potential of naringin in improving the survival rate of skin flap: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation and Characterization of Naringenin-Loaded Elastic Liposomes for Topical Application | PLOS One [journals.plos.org]

- 10. Preparation Optimization and Investigation of Naringenin-Loaded Microemulsion for Topical Application - Iranian Biomedical Journal [ibj.pasteur.ac.ir]

- 11. Preparation, Optimization, and Investigation of Naringenin-Loaded Microemulsion for Topical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Topical Formulation Containing Naringenin: Efficacy against Ultraviolet B Irradiation-Induced Skin Inflammation and Oxidative Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Validation of a simple chromatographic method for naringenin quantification in skin permeation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Naringin Hydrate in Aqueous Solutions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with naringin hydrate in aqueous solutions.

Troubleshooting Guide

This guide addresses common stability issues encountered during experiments with this compound.

Issue 1: Precipitation or cloudiness in my aqueous naringin solution.

-

Question: Why is my this compound solution precipitating or appearing cloudy?

-

Answer: this compound has low water solubility, which is a primary reason for precipitation.[1][2] The solubility of naringin in water at 25°C is approximately 0.5 g/L.[3] Factors such as temperature and the presence of other solutes can further affect its solubility.

-

Troubleshooting Steps:

-

Increase Temperature: Gently warming the solution can increase the solubility of naringin. However, be aware that temperatures above 100°C can lead to degradation.[4][5]

-

Co-solvents: Consider using a co-solvent system. Naringin is more soluble in polar organic solvents like methanol and ethanol.[2][4]

-

pH Adjustment: While pH has a more significant impact on stability than solubility, ensuring the pH is within the stable range (1.2-7.4) can help prevent degradation that might lead to less soluble products.[6][7]

-

Complexation: The use of complexing agents like cyclodextrins can significantly enhance the aqueous solubility of naringin.[1][8]

-

-

Issue 2: My naringin solution is changing color or showing signs of degradation.

-

Question: What causes the degradation of naringin in my aqueous solution, and how can I prevent it?

-

Answer: Naringin can degrade under certain conditions, primarily due to hydrolysis, high temperatures, and exposure to light.[4][5][9] The primary degradation product is its aglycone, naringenin.[6][7]

-

Troubleshooting Steps:

-